molecular formula C12H15NO4S B8478319 N,N-Bis{[(2R)-oxiran-2-yl]methyl}benzenesulfonamide CAS No. 917226-77-8

N,N-Bis{[(2R)-oxiran-2-yl]methyl}benzenesulfonamide

Cat. No. B8478319
M. Wt: 269.32 g/mol
InChI Key: ZKTZWRUVGKLQKN-GHMZBOCLSA-N
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Patent
US06559143B1

Procedure details

This reaction is very exothermic so care must be taken if the reaction is scaled up. Acetonitrile (100 mL) and (R)-(−)-epichlorohydrin (47 mL, 55.6 g, 0.60 mol) were added to benzenesulfonamide (20.0 g, 0.127 mol), followed by cesium carbonate (83 g, 0.255 mol). The mixture was heated at reflux for 6 hours with mechanical stirring and then was stirred overnight at room temperature. Water was added (100 mL), the organic phase separated and then concentrated under reduced pressure. The residual oil was chromatographed over silica, eluting with dichloromethane then dichloromethane:ethyl acetate (19:1), to give the sub-title compound as an oil (14.8 g, 43%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[CH2:4]([C@@H:6]1[O:8][CH2:7]1)Cl.[C:9]1([S:15](N)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:19](=O)([O-])[O-:20].[Cs+].[Cs+]>O>[O:20]1[CH2:19][CH:2]1[CH2:1][N:3]([CH2:4][CH:6]1[CH2:7][O:8]1)[S:15]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:17])=[O:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
47 mL
Type
reactant
Smiles
C(Cl)[C@H]1CO1
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Step Two
Name
cesium carbonate
Quantity
83 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed over silica
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)CN(S(=O)(=O)C1=CC=CC=C1)CC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559143B1

Procedure details

This reaction is very exothermic so care must be taken if the reaction is scaled up. Acetonitrile (100 mL) and (R)-(−)-epichlorohydrin (47 mL, 55.6 g, 0.60 mol) were added to benzenesulfonamide (20.0 g, 0.127 mol), followed by cesium carbonate (83 g, 0.255 mol). The mixture was heated at reflux for 6 hours with mechanical stirring and then was stirred overnight at room temperature. Water was added (100 mL), the organic phase separated and then concentrated under reduced pressure. The residual oil was chromatographed over silica, eluting with dichloromethane then dichloromethane:ethyl acetate (19:1), to give the sub-title compound as an oil (14.8 g, 43%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[CH2:4]([C@@H:6]1[O:8][CH2:7]1)Cl.[C:9]1([S:15](N)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:19](=O)([O-])[O-:20].[Cs+].[Cs+]>O>[O:20]1[CH2:19][CH:2]1[CH2:1][N:3]([CH2:4][CH:6]1[CH2:7][O:8]1)[S:15]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:17])=[O:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
47 mL
Type
reactant
Smiles
C(Cl)[C@H]1CO1
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Step Two
Name
cesium carbonate
Quantity
83 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed over silica
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)CN(S(=O)(=O)C1=CC=CC=C1)CC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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